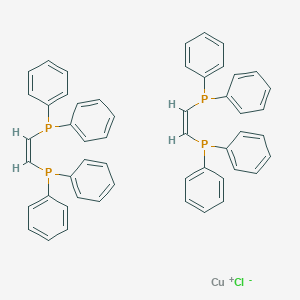

Cu-Dppey

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHFFYYBPVNANG-KHUJRMENSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44ClCuP4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102532-71-8 | |

| Record name | Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102532718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Cu Dppey Complexes

Conventional and Novel Synthetic Routes for Cu-Dppey Systems

The majority of this compound complexes are synthesized through the direct reaction of a copper(I) salt with the dppe ligand. The stoichiometry of the reactants, choice of solvent, and the nature of the counter-ion are critical factors that govern the final product.

Preparation from Copper(I) Precursors and 1,2-Bis(diphenylphosphino)ethane (B154495) Ligand

The most common route to this compound complexes involves the reaction of a copper(I) precursor, such as copper(I) chloride (CuCl), copper(I) iodide (CuI), or copper(I) nitrate (B79036) (CuNO₃), with the 1,2-bis(diphenylphosphino)ethane (dppe) ligand. kcl.ac.ukresearchgate.net The dppe ligand can coordinate to the copper(I) center in either a chelating fashion, forming a stable five-membered ring, or as a bridging ligand, linking two or more copper centers.

For instance, complexes with the general formula [Cu(dppe)₂]X, where X is a non-coordinating anion, are typically prepared by reacting a copper(I) salt with two equivalents of the dppe ligand. kcl.ac.uk In these complexes, the copper(I) ion is tetrahedrally coordinated by four phosphorus atoms from two chelating dppe ligands.

Another common stoichiometry is [Cu(dppe)X], where the dppe ligand is chelated to the copper(I) center, and the anion X completes the coordination sphere. Polymeric structures can also be formed, such as [Cu(dppe)(NO₃)(CH₃CN)]n, which was synthesized by reacting CuNO₃ with one equivalent of dppe in acetonitrile (B52724). kcl.ac.uk In this polymeric chain, each copper(I) atom is coordinated by two phosphorus atoms from two different bridging dppe ligands, a nitrate ion, and an acetonitrile molecule. kcl.ac.uk

Influence of Counter-Ions and Solvents on Complex Formation and Stoichiometry

The choice of counter-ion and solvent plays a pivotal role in determining the structure and stoichiometry of the resulting this compound complex. kcl.ac.uk The coordinating ability of both the anion and the solvent molecules can lead to the formation of different structural motifs.

Influence of Counter-Ions:

Coordinating anions, such as halides, have a profound effect on the final product. For example, when copper(I) is reacted with dppe in the presence of chloride ions, binuclear complexes like [Cu₂Cl₂(dppe)₃] can be isolated, where the chloride ions act as bridging ligands. kcl.ac.uk In contrast, the use of non-coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) typically favors the formation of cationic complexes such as [Cu(dppe)₂]⁺. kcl.ac.uk The nitrate ion (NO₃⁻) has been shown to act as a coordinating ligand, leading to the formation of a polymeric structure, [Cu(dppe)(NO₃)(CH₃CN)]n, where it binds to the copper(I) center. kcl.ac.uk

Influence of Solvents:

The polarity and coordinating ability of the solvent are also critical. Polar solvents like water-ethanol mixtures can favor the formation of ionic complexes such as [Cu(dppe)₂]Cl. kcl.ac.uk In contrast, less polar solvents like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), tend to promote the coordination of anions, leading to neutral complexes with coordinated chloride ions. kcl.ac.uk

Acetonitrile (CH₃CN) is a particularly interesting solvent in the synthesis of this compound complexes. It can coordinate to the copper(I) center, as seen in the polymeric complex [Cu(dppe)(NO₃)(CH₃CN)]n, and it also helps to stabilize the copper(I) oxidation state. kcl.ac.uk In chlorinated solvents like dichloromethane or chloroform, this polymeric structure breaks down to form a mixture of bridged and chelated complexes in solution. kcl.ac.uk

The following table summarizes the effect of different solvents and counter-ions on the formation of this compound complexes.

| Copper(I) Precursor | dppe:Cu Ratio | Solvent | Counter-Ion | Resulting Complex | Reference |

| CuCl | 2:1 | Water/Ethanol (B145695) | Cl⁻ | [Cu(dppe)₂]Cl | kcl.ac.uk |

| CuCl | 3:2 | Dichloromethane | Cl⁻ | [Cu₂Cl₂(dppe)₃] | kcl.ac.uk |

| CuNO₃ | 1:1 | Acetonitrile | NO₃⁻ | [Cu(dppe)(NO₃)(CH₃CN)]n | kcl.ac.uk |

| Cu(BF₄)₂/Cu | - | Acetonitrile | BF₄⁻ | [Cu(dppe)₂]BF₄ | acs.org |

Synthetic Strategies for Tailoring this compound Derivatives

To fine-tune the properties of this compound complexes for specific applications, synthetic strategies have been developed to modify the ligand framework and to construct more complex multinuclear assemblies.

Ligand Modification Approaches for Tunable Properties

Modifying the dppe ligand itself is a powerful strategy to alter the electronic and steric properties of the resulting copper(I) complexes. Introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the phosphine (B1218219) can modulate the electron density at the copper center, thereby influencing its catalytic activity, photophysical properties, and redox potential.

While extensive examples of functionally modified dppe ligands specifically for copper complexes are not widely reported in the provided search results, the principle is well-established in coordination chemistry. For instance, related copper(I) complexes with other phosphine ligands have shown that ligand modifications can significantly impact their properties. researchgate.net The synthesis of such modified dppe ligands can be achieved through standard organic transformations on the phenyl rings prior to the complexation with copper(I). These modifications could include the introduction of alkyl, alkoxy, halogen, or nitro groups to systematically tune the ligand's electronic and steric profile.

Synthesis of Binuclear and Multinuclear Copper-Phosphine Assemblies

The dppe ligand's ability to act as a bridge between two metal centers is fundamental to the synthesis of binuclear and multinuclear copper complexes. In these structures, the ethylene (B1197577) backbone of the dppe ligand spans two copper ions, leading to a variety of structural motifs.

Binuclear Complexes:

Binuclear copper(I) complexes with the formula [Cu₂X₂(dppe)₂] (where X is a bridging halide) are common. These are often formed by reacting a copper(I) halide with dppe in a suitable solvent. Another example is the Cu₂(μ-dppe)₃(CH₃CN)₂₂ complex, which has been structurally characterized and features three bridging dppe ligands between two copper(I) centers. acs.org

The reaction stoichiometry is a key factor in controlling the formation of binuclear complexes. For example, a 1:1 ratio of a copper(I) salt to dppe can lead to dinuclear species, especially with coordinating anions that can act as bridges.

Multinuclear Clusters:

The construction of larger multinuclear copper-phosphine clusters often involves the use of phosphine ligands in combination with other bridging ligands. While dppe is known to form mono- and dinuclear complexes, the closely related bis(diphenylphosphino)methane (B1329430) (dppm) ligand, with its shorter methylene (B1212753) bridge, is more prone to forming higher nuclearity clusters with copper(I). kcl.ac.uk However, multinuclear copper(I) iodide clusters with dppe have been synthesized, forming structures such as [Cu₃I₂(dppe)₃]I and Cu₂I₂(dppe)₂. researchgate.net The formation of these clusters is highly dependent on the stoichiometry of the reactants and the reaction conditions. For instance, tetranuclear copper(I) iodide clusters with a cubane-like {Cu₄I₄} core can be formed with functionalized phosphine ligands. nih.gov

The following table provides examples of binuclear and multinuclear copper-phosphine complexes.

| Complex | Ligands | Key Structural Feature | Reference |

| [Cu₂Cl₂(dppe)₃] | dppe, Cl⁻ | Dinuclear with bridging chlorides and dppe | kcl.ac.uk |

| Cu₂(μ-dppe)₃(CH₃CN)₂₂ | dppe, CH₃CN | Dinuclear with three bridging dppe ligands | acs.org |

| [Cu₃I₂(dppe)₃]I | dppe, I⁻ | Trinuclear cluster | researchgate.net |

| Cu₂I₂(dppe)₂ | dppe, I⁻ | Dinuclear with bridging iodides and dppe | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Cu Dppey Complexes

Solid-State and Solution Structural Elucidation

The three-dimensional arrangement of atoms and molecules in Cu-dppey complexes has been meticulously investigated using single-crystal X-ray diffraction, providing insights into the coordination environment, molecular packing, and subtle structural distortions.

Single-Crystal X-ray Diffraction Analysis of Coordination Environment and Molecular Packing

Single-crystal X-ray diffraction studies have been instrumental in defining the coordination geometry of copper(I) in complexes with the dppey ligand. In the complex cation [Cu(dppey)₂]⁺, as found in the hexafluorophosphate salt, the copper(I) center is coordinated to four phosphorus atoms from two bidentate dppey ligands, resulting in a tetrahedral CuP₄ coordination sphere. rsc.org The crystal structure of [Cu(dppey)₂]PF₆ is orthorhombic, belonging to the space group P2₁2₁2₁, with specific unit cell dimensions provided in the table below. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₅₂H₄₄CuF₆P₅ |

| Formula Weight | 1021.3 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.479(5) |

| b (Å) | 16.703(4) |

| c (Å) | 20.891(4) |

Crystallographic Investigations of [Cu(dppey)₂]⁺ Cation Distortions and Conformational Analysis

The tetrahedral coordination environment of the [Cu(dppey)₂]⁺ cation often exhibits distortions from ideal geometry. In the crystal structure of [Cu(dppey)₂][CuCl₂], the tetrahedral Cu(P-P)₂ core of the cation is notably distorted. iucr.org This distortion is evident from the variation in Cu-P bond lengths, which range from 2.269 (1) to 2.366 (1) Å. iucr.org The intrametal P-Cu-P "bite" angles of the chelating dppey ligands are 89.61 (4)° and 87.15 (4)°, while the inter-ligand P-Cu-P angles vary from 115.54 (4)° to 123.27 (4)°. iucr.org

| Parameter | Value |

|---|---|

| Cu-P Bond Lengths (Å) | 2.269 (1) - 2.366 (1) |

| Intra-ligand P-Cu-P Angle (°) | 89.61 (4), 87.15 (4) |

| Inter-ligand P-Cu-P Angles (°) | 115.54 (4) - 123.27 (4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of this compound complexes in solution. Both ³¹P and ¹H NMR provide valuable information about the coordination environment and the ligand itself.

Phosphorus-31 (³¹P) NMR Spectroscopic Probes of Coordination Environment and Dynamics

³¹P NMR spectroscopy is particularly sensitive to the chemical environment of the phosphorus atoms in the dppey ligand upon coordination to the copper(I) center. The solid-state ³¹P CP/MAS NMR spectrum of [Cu(dppey)₂]PF₆ shows four broad bands centered at a chemical shift (δ) of 8 ppm. rsc.org The observed broadening is a result of unresolved spin-spin coupling to the quadrupolar copper nuclei (⁶³Cu and ⁶⁵Cu, both with spin I = 3/2). rsc.orgrasayanjournal.co.in The one-bond coupling constant, ¹J(Cu-P), is estimated to be approximately 820 Hz. rsc.org In solution, this coupling is often not resolved due to rapid quadrupolar relaxation of the copper nucleus. rsc.org This phenomenon provides insights into the dynamic processes occurring in solution.

Proton (¹H) NMR for Ligand Characterization

¹H NMR spectroscopy is used to characterize the organic dppey ligand and to confirm its coordination to the copper center. The proton resonances of the phenyl and vinyl groups of the dppey ligand experience shifts upon complexation, which can provide information about the electronic environment of the ligand in the complex. While detailed assignments for a specific this compound complex are not extensively reported in the provided context, the technique is routinely used to confirm the integrity of the ligand within the coordination sphere.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound complexes have been investigated by UV-visible absorption and emission spectroscopy. These techniques provide information about the electronic transitions within the molecule and its excited-state behavior.

Computational and Theoretical Investigations of Cu Dppey Complexes

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the ground-state electronic structure and optimize the geometries of chemical compounds, including complex organometallic species such as Cu-Dppey complexes. DFT calculations offer a cost-effective means to predict and understand the fundamental properties of these materials.

This compound typically refers to copper(I) complexes featuring the 1,2-bis(diphenylphosphino)ethene (dppey) ligand. For instance, Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I), also known as this compound or Cu(I)(DPPeY)₂Cl, involves a central copper(I) ion coordinated with two dppey ligands and a chloride ion, often adopting a tetrahedral arrangement wikipedia.org. DFT studies are instrumental in gaining theoretical insight into these complexes rsc.org. Common methodologies in such studies involve the use of hybrid functionals like B3LYP and various basis sets, such as LANL2DZ, for optimizing molecular geometries sigmaaldrich.com.

Theoretical Prediction of Structural Parameters and Vibrational Frequencies

While specific vibrational frequencies for this compound complexes were not extensively detailed in the provided search results, DFT is a standard and robust method for calculating the vibrational frequencies of molecular systems rsc.orgnist.gov. These calculations can predict the normal modes of vibration and their corresponding wavenumbers, which are crucial for interpreting experimental infrared (IR) and Raman spectra and understanding molecular dynamics wikipedia.org.

Analysis of Metal-Ligand Bonding and Charge Distribution

DFT studies provide a detailed understanding of the nature of metal-ligand bonding and charge distribution within this compound complexes. These complexes are characterized as tetrahedral bischelated copper(I) species, highlighting the significant role of the dppey ligand in their coordination chemistry wikipedia.org.

Computational analyses, such as Natural Population Analysis (NPA), can quantify atomic charge distributions on both the complexes and the donor atoms of the ligands sigmaaldrich.com. Such studies often indicate a transfer of negative charges from the ligand donor atoms (in this case, phosphorus) to the central copper(I) ion upon complex formation. This charge transfer is fundamental to understanding the electronic properties and reactivity of this compound complexes sigmaaldrich.com.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to investigate the excited-state properties of molecules. For this compound complexes, TD-DFT is a critical tool for understanding their photophysical behavior, particularly their luminescence rsc.orgthermofisher.com. These computational studies are essential for rationalizing and predicting the optical properties of luminescent copper(I) complexes, which are gaining interest as alternatives to more expensive noble metal complexes rsc.orgthermofisher.comnih.govnih.govmdpi.com.

Modeling Electronic Transitions and Absorption Spectra

TD-DFT calculations are routinely performed to model electronic transitions and simulate UV-Vis absorption spectra of Cu(I) complexes rsc.orgthermofisher.com. These simulations help in assigning the origin of observed absorption bands. For luminescent copper(I) diphosphine complexes, TD-DFT often identifies dominant excitations in the absorption spectra as originating from metal-to-ligand charge transfer (MLCT) transitions rsc.orgthermofisher.commdpi.com. The agreement between predicted vertical transitions from TD-DFT and experimental electronic absorption spectra validates the computational models mdpi.com.

Computational Insights into Luminescence Mechanisms (e.g., MLCT character)

Computational studies using TD-DFT provide crucial insights into the luminescence mechanisms of this compound complexes. Luminescence in many copper(I) complexes, including those with diphosphine ligands, frequently arises from long-lived metal-to-ligand charge transfer (MLCT) excited states rsc.orgrsc.orgnih.govnih.govmdpi.com. TD-DFT calculations are specifically utilized to confirm the MLCT character of the absorption bands and the nature of the emissive excited states rsc.orgmdpi.com.

Furthermore, combined DFT and TD-DFT approaches are employed to understand phenomena such as thermally activated delayed fluorescence (TADF) and phosphorescence, which originate from different excited states (e.g., ¹M+X(LCT) and ³M+X(LCT)) nih.gov. These studies also address how factors like the Jahn-Teller distortion in the excited state, a consequence of MLCT state population, can influence the photoluminescence quantum yield in solution. Computational strategies, such as functionalizing ligands with bulky substituents or increasing the rigidity of ancillary ligands, are explored to minimize these distortions and enhance luminescence mdpi.com.

Molecular Dynamics and Simulation Studies of Complex Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior and macroscopic properties of molecular systems by simulating the interactions between atoms and molecules. While extensive specific molecular dynamics studies focusing solely on the complex behavior of this compound complexes were not prominently featured in the provided search results, MD simulations are generally valuable for understanding the dynamic properties, conformational changes, and interactions of metal complexes within various environments.

For instance, MD simulations are broadly applied to investigate the behavior of other copper complexes in different contexts, such as their interactions with biological membranes or their crystallization processes nih.govmdpi.com. These simulations can explore aspects like selectivity profiles, conformational stability, and fluctuations of protein-ligand complexes over time nashvillescene.com. Although direct applications to this compound complex behavior were not detailed, the principles and methodologies of MD simulations are transferable, suggesting their potential utility in future investigations to understand the dynamic properties and reactivity of this compound in solution or in specific environments.

Catalytic Activity and Mechanistic Pathways of Cu Dppey Complexes

Cu-Dppey Catalysis in Organic Transformations

The catalytic applications of this compound complexes span several important organic reactions, including various coupling and reduction processes.

This compound complexes and their analogs have been identified as potentially useful in facilitating cross-coupling reactions ontosight.ai. While copper-catalyzed cross-coupling reactions, generally involving the formation of carbon-carbon or carbon-heteroatom bonds, have a long history and have seen significant advancements, particularly with the use of suitable ligands to achieve milder conditions and lower catalyst loadings u-tokyo.ac.jprsc.orgtcichemicals.com, specific detailed research findings focusing solely on the catalytic performance of this compound complexes (e.g., specific substrates, yields, or mechanistic details) in cross-coupling reactions were not extensively detailed in the provided search results beyond a general mention of their potential ontosight.ai.

Hydrogenation: this compound complexes have been noted for their potential in hydrogenation reactions ontosight.ai. Copper-based catalysts are broadly employed in hydrogenation, including processes like the hydrogenation of CO₂ to methanol (B129727) nih.gov and the reduction of aldehydes and ketones to alcohols, often involving copper hydride species and specific nitrogen- or phosphorus-containing ligands rsc.org. However, specific detailed research findings pertaining exclusively to the catalytic activity of this compound complexes in hydrogenation reactions, including specific substrates, reaction conditions, or yields, were not extensively detailed in the provided search results beyond a general mention of their potential ontosight.ai.

Carbonylation: The utility of this compound complexes in carbonylation reactions has also been indicated ontosight.ai. Copper catalysts have emerged as sustainable alternatives for carbonylative C-C and C-X bond-forming reactions, often utilizing inexpensive CO as a C1 feedstock uic.edu. Recent advancements include light-mediated, copper-catalyzed carbonylation of alkyl halides to produce aliphatic anhydrides organic-chemistry.org. Despite these general advancements in copper-catalyzed carbonylation, specific detailed research findings regarding the catalytic performance of this compound complexes in carbonylation reactions, including specific substrates, reaction conditions, or yields, were not extensively detailed in the provided search results beyond a general mention of their potential ontosight.ai.

Copper-catalyzed amination of aryl halides is a significant transformation for synthesizing N-arylamines, important in pharmaceutical and agrochemical industries chemistryviews.org. These reactions often employ various copper(I) sources in combination with specific ligands organic-chemistry.orgchemrxiv.orgrsc.orgresearchgate.net. While copper-catalyzed amination is a well-established field, the provided search results did not yield specific detailed research findings focusing exclusively on the catalytic activity of this compound complexes in the amination of aryl halides, including specific substrates, reaction conditions, or yields.

The electrocatalytic carbon dioxide reduction reaction (CO₂RR) is a promising technology for converting CO₂ into valuable multi-carbon products, with copper-based materials being highly effective catalysts for this process rsc.orgrsc.orgresearchgate.net. The mechanism often involves adsorbed *CO as a crucial intermediate rsc.org. Doping engineering and modulating molecular geometry in bicentric copper complexes have shown promise in enhancing selectivity towards alcohols and C₂ products nih.govosti.gov. However, specific detailed research findings focusing exclusively on the catalytic activity of this compound complexes in electrocatalytic CO₂ reduction, including specific current densities, Faradaic efficiencies, or mechanistic insights directly involving the dppey ligand, were not extensively detailed in the provided search results.

Catalytic asymmetric hydroamination of olefins is a challenging yet important area for synthesizing enantiopure aliphatic amines mit.edu. Copper(I) hydride (CuH)-catalyzed enantioselective hydrofunctionalization reactions of olefins have seen significant development, including asymmetric hydroamination of strained trisubstituted alkenes mit.edunih.gov. Mechanistic studies suggest that the turnover-limiting step in some CuH-catalyzed hydroamination reactions is the regeneration of the CuH catalyst by reaction with a silane (B1218182) nih.gov. Despite the general progress in copper-catalyzed asymmetric hydroamination, specific detailed research findings focusing exclusively on the catalytic activity of this compound complexes in asymmetric hydroamination of olefins, including specific substrates, enantioselectivities, or mechanistic details, were not extensively detailed in the provided search results.

Copper-catalyzed decarboxylative coupling reactions are valuable for constructing various organic skeletons from readily available carboxylic acids nih.govwvu.edu. These reactions can proceed via radical pathways and are compatible with a wide range of functional groups nih.govresearchgate.net. Examples include decarboxylative functionalization of conjugated β,γ-unsaturated carboxylic acids for allylic amination, alkylation, sulfonylation, and phosphinoylation nih.gov, and photoinduced decarboxylative C-N coupling to generate protected amines nih.gov. However, specific detailed research findings focusing exclusively on the catalytic activity of this compound complexes in decarboxylative coupling reactions, including specific substrates, yields, or mechanistic details, were not extensively detailed in the provided search results.

Mechanistic Elucidation of this compound Catalytic Cycles

Copper(I) complexes of cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppey) have demonstrated catalytic efficiency in reactions such as the C–H activation and carboxylation of terminal alkynes to produce propiolic acids using carbon dioxide (CO₂) scilit.comrsc.org. These reactions proceed under mild conditions, specifically at atmospheric pressure and ambient temperature (25 °C), achieving high product yields (90–97%) with low catalyst loadings (1 mol%) rsc.org.

Role of Copper Oxidation States and Electron Transfer Processes in Catalysis

In the context of this compound catalysis, copper typically cycles through different oxidation states to facilitate electron transfer processes. For the C–H activation and carboxylation of terminal alkynes, copper(I) complexes of dppey, such as [Cu₂(μ-CN)₂(κ²-P,P-dppey)₂] and [Cu₂(μ₂-SCN)₂(κ²-P,P-dppey)₂], serve as efficient catalysts scilit.comrsc.org. The electrochemical properties of these copper(I) complexes have been investigated through cyclic voltammetry, indicating their redox activity crucial for catalytic cycles rsc.org.

Generally, copper-catalyzed reactions often involve redox cycles between Cu(I) and Cu(II) or Cu(I) and Cu(III) species, with electron transfer being a fundamental step gla.ac.ukrsc.org. For instance, in some copper-mediated coupling reactions, the presence of Cu(III) as an intermediate is a subject of mechanistic debate, with possibilities of single electron transfer (SET) oxidation of Cu(I) to Cu(II), followed by oxidation to Cu(III), or alternative radical-type substitutions rsc.org. The specific electron transfer pathways can be influenced by the average valence of copper and solution pH, as observed in copper oxide (CuOx) catalysts where different Cu oxidation states affect reactivity and electron transfer pathways beilstein-journals.org. In certain photocatalytic oxidations, copper dopants can catalyze electron transfer from TiO₂ to O₂ by reducing the apparent activation energy, suggesting that Cu sites can mediate electron and hole transfer nih.gov.

Ligand Tuning Effects on Catalytic Selectivity and Efficiency

The cis-1,2-bis(diphenylphosphino)ethylene (dppey) ligand plays a critical role in defining the catalytic properties of its copper complexes. As a bidentate phosphine (B1218219) ligand, dppey forms stable chelates with copper, which are known to be more specific and stable catalysts compared to those with monodentate ligands wikipedia.orgrsc.org. The specific coordination environment provided by the dppey ligand to the copper center is instrumental in enhancing catalytic efficiency, as evidenced by the high yields and low catalyst loadings achieved in the carboxylation of terminal alkynes scilit.comrsc.org.

The steric and electronic structure of phosphine-metal complexes can be tuned to increase catalytic properties and selectivities rsc.org. Ligand modification is a key advantage of molecular systems, allowing for the systematic influence of catalytic properties fishersci.pt. For instance, tuning the electronic states of copper through ligand coordination can alter the binding energy of key intermediates, thereby controlling selectivity smolecule.com. In copper-catalyzed CO₂ reduction, ligand modification can efficiently tune selectivity by modulating the adsorption behavior of critical intermediates uni-freiburg.desigmaaldrich.com.

Kinetic and Spectroscopic Studies of Reaction Intermediates

While specific kinetic and spectroscopic studies detailing the intermediates for the this compound catalyzed C–H activation and carboxylation of terminal alkynes were not explicitly detailed in the provided search results beyond general characterization rsc.org, such studies are crucial for understanding reaction mechanisms in copper catalysis. Spectroscopic techniques, including IR, ¹H and ³¹P NMR, and electronic absorption spectroscopies, along with ESI-MS, were used to characterize the this compound complexes rsc.org.

Computational Mechanistic Studies of Catalytic Pathways

Computational studies, particularly Density Functional Theory (DFT) calculations, are invaluable in elucidating the detailed mechanistic pathways of copper-catalyzed reactions, especially when experimental detection of intermediates is challenging uni.lu. Although direct computational mechanistic studies specifically on this compound catalyzed C–H activation and carboxylation were not found in the provided results, computational methods have been widely applied to copper systems to identify geometries, energies of starting materials, products, intermediates, and transition states rsc.org.

For example, DFT calculations have been used to investigate the mechanism of copper/palladium-catalyzed decarboxylative cross-couplings, revealing the relative barriers of transmetalation and decarboxylation steps. In C–N coupling reactions catalyzed by copper, multiscale computational protocols combining Molecular Dynamics and DFT have elucidated oxidative addition/reductive elimination processes, identifying how encapsulation can prevent catalyst deactivation and facilitate product release. Computational studies also provide insights into the cooperation of copper catalysts with other species, such as dioxygen, in aerobic reactions uni.lu.

Catalyst Stability and Deactivation Mechanisms

The stability of this compound complexes is critical for their long-term catalytic performance. While specific deactivation mechanisms for the this compound complexes in alkyne carboxylation were not detailed in the provided search results, general deactivation pathways for copper catalysts are well-documented.

Catalyst deactivation can occur through several intrinsic mechanisms, including poisoning, fouling (or coking), thermal degradation (e.g., sintering or evaporation), vapor compound formation, vapor–solid and/or solid–solid reactions, and attrition/crushing. For copper catalysts, common deactivation pathways include the agglomeration of copper particles and the obstruction of active copper surfaces by carbonaceous deposits. Sintering, which involves the growth of active phase crystallites, is a significant thermal degradation mechanism, particularly at high reaction temperatures. The presence of impurities or solvent additives can also lead to poisoning effects, inhibiting catalytic activity. For instance, in Cu/ZSM-5 catalysts, deactivation was attributed to copper particle agglomeration and carbonaceous deposits, with the latter having a more significant impact on hydrogenation rates. Understanding these deactivation mechanisms is crucial for developing strategies to enhance catalyst stability and enable efficient regeneration.

Luminescent Properties and Optoelectronic Applications of Cu Dppey Complexes

Photophysical Mechanisms in Cu-Dppey Emitters

The luminescence of this compound complexes originates from a combination of distinct photophysical mechanisms, primarily involving charge transfer processes. Understanding these mechanisms is crucial for tailoring their emission properties for specific applications.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Many copper(I) coordination compounds, including those with diphosphine ligands, are known to exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.netresearchgate.netcapes.gov.brrsc.orgcapes.gov.br This phenomenon occurs when the energy gap between the lowest excited singlet state (S₁) and the lowest excited triplet state (T₁) is sufficiently small (ΔE_ST). nih.govcapes.gov.brcapes.gov.br The small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the T₁ state to the S₁ state upon thermal activation. capes.gov.brcapes.gov.br Subsequently, light emission occurs from the S₁ state, but with a delayed lifetime characteristic of phosphorescence. capes.gov.br This mechanism is highly desirable for organic light-emitting diodes (OLEDs) as it enables the harvesting of both singlet and triplet excitons, leading to potentially high internal quantum efficiencies without relying on expensive heavy metals like iridium. capes.gov.brcapes.gov.br For instance, some copper(I) compounds have shown very small ΔE_ST values, leading to short TADF decay times, comparable to or even better than the best purely organic TADF emitters. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered Transitions

The luminescence in this compound complexes is predominantly attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.govpeptidesciences.comlibretexts.orghoriba.comsigmaaldrich.comnih.govnih.govharvard.edu In MLCT, an electron is transferred from the metal-centered d-orbitals of copper to the π* orbitals primarily localized on the ligand. peptidesciences.comnih.govharvard.edu For copper(I) complexes, which possess a d¹⁰ electronic configuration, non-radiative metal-centered (MC) transitions are forbidden, making MLCT transitions a key pathway for light emission. nih.gov These transitions often result in broad absorption bands in the visible region and intense luminescence. peptidesciences.comnih.gov

Factors Influencing Luminescence Quantum Yield and Lifetime

The efficiency and duration of light emission from this compound complexes are highly sensitive to their molecular structure and environment.

Influence of Ligand Structure and Coordination Geometry on Emission Properties

The ligand structure and coordination geometry around the copper(I) center play a pivotal role in determining the luminescence quantum yield (Φ) and lifetime (τ). Copper(I) typically adopts a tetrahedral coordination geometry. horiba.com However, this geometry can be distorted, and the extent of distortion, influenced by the steric bulk and electronic properties of the ligands, significantly impacts the photophysical behavior. researchgate.nethoriba.com

For instance, in mononuclear copper(I) complexes featuring 2-(2'-pyridyl)benzimidazolylbenzene (pbb) and various phosphine (B1218219) ligands, including 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the P-Cu-P bond angle is notably affected by the phosphine ligand. peptidesciences.com While some of these complexes may not exhibit emission in solution at ambient temperature, they can become emissive when doped into a polymer matrix, displaying green to red-orange light with exceptionally long decay lifetimes (e.g., >200 μs). peptidesciences.com

In related copper(I) halide complexes with 1,2-bis[diphenylphosphino]benzene (dppb), which is structurally similar to dppey, intense blue-green photoluminescence has been observed in the solid state. These complexes exhibited high quantum yields ranging from 0.6 to 0.8 and microsecond lifetimes (4.0-10.4 μs) at room temperature. The emission in the solid state is attributed to a distorted-tetrahedral conformation of the excited state. The table below summarizes some representative photophysical data for copper(I) complexes with diphosphine ligands.

Table 1: Representative Photophysical Data for Copper(I) Diphosphine Complexes

| Complex Type (Ligand) | Emission Wavelength (λmax) | Quantum Yield (Φ) | Lifetime (τ) | State/Environment | Source |

| [Cu(pbb)(dppe)][BF4] | Green to Red-Orange | Not specified | >200 μs | PMMA polymer (20 wt %), 298 K | peptidesciences.com |

| [Cu(μ-X)dppb]₂ (X=I, Br, Cl) | 492-533 nm | 0.6-0.8 | 4.0-10.4 μs | Solid state, 298 K |

Solid-State Effects on Photoluminescence and Molecular Distortion

The solid-state environment significantly influences the photoluminescence properties of this compound complexes. Packing forces within the crystal lattice can induce molecular distortions, such as flattening or rocking of ligands and displacement of the copper atom, which in turn affect the excited-state energy levels and non-radiative decay pathways. horiba.com

For example, the tetrahedral Cu(dppey)₂⁺ cation can exhibit distortion in its Cu-P bond lengths and the conformation of its five-membered rings in the solid state. While studies on other Cu(I) complexes, such as those with bis(2,9-dimethyl-1,10-phenanthroline) (dmp), indicate that ground state geometry may not directly correlate with luminescence lifetimes, the low-temperature lifetimes can vary significantly due to packing forces. horiba.com The ability of the complex to undergo or resist structural changes in the excited state is critical. Suppressing large excited-state geometric distortions, often achieved by using sterically bulky ligands, can reduce non-radiative decay processes and enhance quantum efficiencies. researchgate.net The presence of intermolecular interactions like hydrogen bonds and π-π stacking in the solid state can also play a decisive role in luminescence enhancement.

Exploration in Optoelectronic Materials Science

This compound complexes, owing to their tunable luminescent properties, are actively explored in the field of optoelectronic materials science. Their potential applications span various areas, particularly as alternatives to more expensive platinum group metals and rare earths. nih.gov

One of the most prominent applications is in organic light-emitting diodes (OLEDs). researchgate.netcapes.gov.br The ability of copper(I) complexes to exhibit TADF makes them highly efficient emitters for OLEDs, enabling the utilization of both singlet and triplet excitons generated during electroluminescence. capes.gov.brcapes.gov.br This is a significant advantage for achieving high external quantum efficiencies. For instance, a copper(I) halide complex with dppb has been successfully used as a green emissive dopant in an electroluminescence device, demonstrating moderate efficiency.

Beyond OLEDs, the stimuli-responsive luminescence, such as thermo- and vapochromic properties, of copper(I) complexes suggests their utility in chemical sensing. nih.govresearchgate.net Furthermore, their photophysical characteristics make them suitable for use as photosensitizers and photocatalysts in various chemical processes. researchgate.netresearchgate.net The ongoing research in designing new copper(I) systems, particularly heteroleptic complexes with carefully chosen ligands, aims to further enhance their luminescence quantum yields, lifetimes, and stability for broader adoption in advanced optoelectronic devices. nih.gov

Potential as Emitter Materials in Organic Light-Emitting Diodes (OLEDs)

Copper(I) complexes are emerging as attractive alternatives to expensive noble metal-based emitters (like iridium or platinum complexes) in Organic Light-Emitting Diodes (OLEDs) due to their potential for high efficiency and cost-effectiveness. The luminescent properties of these complexes, including those with diphosphine ligands, are often attributed to various excited-state mechanisms, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and cluster-centered (CC) transitions. Many copper(I) complexes can exhibit thermally activated delayed fluorescence (TADF), which allows for the efficient harvesting of both singlet and triplet excitons, leading to high external quantum efficiencies (EQEs) in OLED devices. researchgate.netrsc.org

While the general class of copper(I) diphosphine complexes shows promise, detailed and specific research findings focusing solely on "this compound" complexes (i.e., copper complexes with 1,2-bis(diphenylphosphino)ethene) as emitter materials in OLEDs with comprehensive performance data (such as external quantum efficiency, luminance, and CIE color coordinates) are not extensively reported in the readily available literature.

However, studies on related copper(I) complexes featuring diphosphine ligands demonstrate the potential of this class of materials. For instance, dimeric copper(I) complexes incorporating cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppet) ligands have been shown to exhibit strong luminescence properties in solution at ambient temperature. rsc.orgscilit.com Although these studies primarily focus on catalytic applications, their inherent luminescence highlights their potential for optoelectronic uses.

Redox Chemistry of Copper I Bis Diphenylphosphino Ethane Complexes

Electrochemical Characterization of Redox Potentials

Electrochemical techniques, primarily cyclic voltammetry (CV), are extensively employed to characterize the redox potentials of Copper(I) Bis(diphenylphosphino)ethane complexes. Studies consistently report that the Cu(I)/Cu(II) redox behavior in these complexes is often quasi-reversible researchgate.netbnmv.ac.inresearchgate.netniscpr.res.in. This quasi-reversible nature indicates that the electron transfer process is coupled with chemical reactions or structural rearrangements.

The redox potentials are highly sensitive to the specific phosphine (B1218219) ligands and any additional co-ligands present in the coordination sphere researchgate.netresearchgate.netbnmv.ac.inresearchgate.netniscpr.res.in. For instance, certain copper(I) complexes incorporating dppe as an ancillary ligand, alongside 6-coumarin, show a Cu(II)/Cu(I) couple in the range of 0.8 – 0.9 V (reference electrode not specified in the snippet) bnmv.ac.in. In contrast, copper(II) complexes containing dppe and various thiazolylazo dye ligands exhibit redox processes at different potentials depending on the anionic co-ligand: 0.26 to 0.40 V for thiocyanate (B1210189) complexes and 0.44 to 0.49 V for azide (B81097) complexes researchgate.net. Heteroleptic [Cu(N^N)(P^P)][PF6] compounds, where P^P includes bisphosphine ligands like dppe, display a quasi-reversible Cu(I)/Cu(II) redox couple in dichloromethane (B109758) (DCM) at potentials ranging from 1.15 to 1.23 V versus SCE (Saturated Calomel Electrode) acs.org.

The following table summarizes some reported electrochemical data for copper complexes involving dppe or related phosphine ligands:

| Complex Type | Redox Couple | Potential (V) | Reference Electrode | Solvent | Reversibility | Source |

| [Cu(L)(µ-dpph)-]n(ClO4)n (L=6-coumarin) | Cu(II)/Cu(I) | 0.8 – 0.9 | Not specified | Not specified | Quasi-reversible | bnmv.ac.in |

| [Cu(L)(dppe)(NCS)2] (L=thiazolylazo dye) | Cu(II)/Cu(I) | 0.26 – 0.40 | Not specified | Not specified | Quasi-reversible | researchgate.net |

| [Cu(L)(dppe)(N3)2] (L=thiazolylazo dye) | Cu(II)/Cu(I) | 0.44 – 0.49 | Not specified | Not specified | Quasi-reversible | researchgate.net |

| [Cu(N^N)(P^P)][PF6] (P^P includes dppe) | Cu(I)/Cu(II) | 1.15 – 1.23 | SCE | DCM | Quasi-reversible | acs.org |

| [Cu(L)(dppe)]X (L=N-(2-quinolinylmethylene)-1,5-dimethyl-2-phenyl-1-pyrazole-3-(2H)-one) | Cu(I)/Cu(II) | 0.769 – 0.781 (Epa) | Not specified | CH2Cl2 | Quasi-reversible | niscpr.res.in |

Investigation of Copper Oxidation States and Their Interconversions

Copper(I) (d¹⁰) typically adopts a tetrahedral coordination geometry, while copper(II) (d⁹) commonly prefers tetragonal environments, such as square-planar or axially distorted square-pyramidal geometries researchgate.netontosight.aid-nb.infomdpi.comrsc.org. The interconversion between these Cu(I) and Cu(II) oxidation states is a key redox process observed in dppe complexes bnmv.ac.inresearchgate.netniscpr.res.innih.gov.

This interconversion involves a significant structural reorganization of the copper center d-nb.info. For instance, the reduction of a square planar Cu(II) complex to a tetrahedral Cu(I) complex involves a change in geometry that can contribute to the quasi-reversible or irreversible nature of the redox process observed electrochemically mdpi.com. Spectroscopic techniques, including UV-Vis, Electron Spin Resonance (ESR), and X-ray crystallography, are crucial for characterizing these different oxidation states and their structural changes bnmv.ac.inresearchgate.netniscpr.res.innih.govresearchgate.netrsc.orgsjsu.edunih.govacs.org. For example, ESR spectroscopy can indicate changes in spin density on copper, which is characteristic of its oxidation state sjsu.edu.

Role of Ligand Environment in Modulating Redox Behavior

The ligand environment plays a critical role in modulating the redox behavior of copper(I) bis(diphenylphosphino)ethane complexes. Phosphine ligands, particularly dppe, significantly influence the redox potentials researchgate.netbnmv.ac.inresearchgate.netniscpr.res.in. The electronic properties of the phosphine, such as its electron-donating ability, can affect the metal-to-ligand charge transfer (MLCT) transitions, leading to red shifts in UV-Vis spectra and an increase in spin density on the copper center sjsu.edu.

The "bite angle" of chelating phosphine ligands like dppe (approximately 85°) is another crucial factor rsc.orgunibo.itresearcher.lifenih.govfrontiersin.org. A larger bite angle can lead to increased absorption energy and longer emission lifetimes, potentially due to steric hindrance that suppresses the approach of solvent molecules to the Cu(I) center unibo.itfrontiersin.org. Conversely, smaller bite angles can result in greater hyperfine coupling to copper sjsu.edu. The number of coordination sites of a ligand can also influence the redox potential, with an increasing number of coordination sites potentially leading to a higher redox potential for the copper complex researchgate.net.

The nature of other co-ligands also impacts the redox potentials. For example, the electron-withdrawing or electron-donating properties of co-ligands such as tetrazole, azide, or thiocyanate can shift the redox potentials researchgate.netbnmv.ac.inniscpr.res.inrsc.org. The solvent environment also affects the redox potential, with more polar solvents generally increasing the Cu ion's redox potential researchgate.netrsc.org. Furthermore, the hard/soft acid/base (HSAB) nature of donor ligands influences stability and oxidation readiness; while Cu(I) generally prefers soft ligands and is more stable in their presence, it can coordinate to hard donors if there is an electrostatic or entropy-driven advantage, though it becomes more readily oxidized in the presence of hard oxygen donor ligands acs.org.

Mechanistic Insights into Electron Transfer Processes

Electron transfer processes involving Cu-Dppey complexes are often described as electrochemical-chemical (EC) events, implying that the electron transfer step is followed by a chemical reaction rsc.orgresearchgate.net. These mechanisms can be complex and are influenced by the structural dynamics of the copper center.

For certain tripodal copper complexes, a "gated addition-oxidation electron transfer mechanism" has been suggested, where the coordination of a co-ligand can occur either before or after the relevant redox reaction d-nb.inforsc.org. Marcus theory is frequently employed to analyze the electron self-exchange rates in these systems, providing insights into the kinetics of electron transfer d-nb.inforsc.org. The reorganization energy, which is the energy required to rearrange the coordination environment of the metal center during electron transfer, is a significant factor. Well-designed Cu(I)/(II) complexes with distorted tetragonal geometries can minimize this reorganization energy, facilitating efficient electron transfer nih.gov. In some cases, a single electron transfer (SET) mechanism can be observed, particularly when there is a high thermodynamic driving force for electron transfer.

Mechanistic Aspects of Cu Dppey Interactions in Biological Systems Strictly Academic Research

DNA Interactions and Related Molecular Mechanisms

The interaction of copper complexes with DNA is a critical area of investigation, as it often underpins their biological activity. These interactions can lead to various molecular mechanisms, including direct binding and the induction of DNA damage.

DNA Binding Studies and Interaction Modes

Studies on copper complexes, including those with phosphine (B1218219) ligands, demonstrate their ability to bind to DNA through various modes. Common interaction modes include intercalation, where the complex inserts itself between DNA base pairs, and groove binding, where it associates with the minor or major grooves of the DNA helix wikipedia.orgereztech.com. For instance, a copper(I) complex with dipyrido[3,2-a:2',3'-c]phenazine (dppz) ligands was found to bind to calf thymus DNA via intercalation wikipedia.org. Molecular docking studies support that the sites and modes of interaction with B-DNA can vary depending on the functional groups of the ligands wikipedia.orgfishersci.ca.

While direct detailed binding studies for Cu-Dppey itself are less extensively reported in the provided snippets, related copper(I) complexes with diphosphine ligands show significant DNA interaction potential nih.gov. The general principle for copper complexes involves evaluating binding into DNA through techniques such as absorption spectroscopy, fluorescence quenching of ethidium (B1194527) bromide-DNA adducts, and viscosity measurements wikipedia.orgfishersci.ca. These methods provide insights into the binding strength and mode, indicating how the complex associates with the DNA helix wikipedia.orgfishersci.ca. For example, some copper(II) complexes have shown good DNA binding propensity in the order of 10^5 M^-1, with groove and/or surface binding observed nih.gov.

Induction of DNA Damage Pathways

Copper complexes are known to induce DNA damage, a key mechanism contributing to their biological effects. This damage can occur through various pathways, often involving the generation of reactive oxygen species (ROS) or direct nuclease activity bioregistry.iosigmaaldrich.comwikipedia.org. For example, copper ions can induce oxidative DNA base modifications and DNA strand breaks bioregistry.io. The ability of copper to participate in redox cycling can lead to the formation of harmful oxygen radicals, which then attack DNA wikipedia.orgnih.gov.

Some copper complexes exhibit nuclease activity, converting supercoiled plasmid DNA into nicked forms, even in the absence of added reductants. This chemical nuclease activity is a significant aspect of their genotoxicity nih.govsigmaaldrich.com. Research indicates that the presence of certain ligands can enhance the chemical nuclease activity of copper complexes sigmaaldrich.com. For instance, mechanistic studies on supercoiled DNA cleavage by copper(II) complexes showed higher activity in the presence of reducing agents, attributed to the generation of hydroxyl radicals nih.gov. Furthermore, copper-induced DNA damage can accumulate if the rate of damage exceeds the activity of DNA repair systems.

Cellular Mechanism of Action at the Molecular Level

Beyond direct DNA interaction, this compound and similar copper complexes exert their effects by modulating key cellular processes, including cell cycle progression and apoptosis, and by influencing intracellular signaling pathways.

Investigation of Cell Cycle Arrest and Apoptosis Pathways

A significant cellular mechanism of action for copper complexes, including [Cu(dppey)2]Cl, involves the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis. Cell cycle arrest is a critical response to cellular stress, such as DNA damage, preventing the proliferation of compromised cells. Copper complexes have been shown to induce arrest at specific phases of the cell cycle, such as the G2/M phase.

Apoptosis, or programmed cell death, is another crucial pathway triggered by these compounds. Copper(II) coordination compounds can induce cell death through apoptotic pathways, often linked to oxidative cellular damage and mitochondrial dysfunction. The intrinsic apoptotic pathway, initiated by internal stimuli like DNA damage or oxidative stress, involves the activation of BH3-only proteins and the release of cytochrome c from mitochondria, leading to caspase activation. Studies have demonstrated that copper complexes can induce apoptotic cell death in various cancer cell lines.

Modulation of Intracellular Signaling (e.g., p53 pathway activation)

Copper complexes can modulate intracellular signaling pathways, with the p53 pathway being a prominent example. The p53 protein acts as a tumor suppressor, playing a critical role in regulating cell cycle, apoptosis, and genomic stability. In response to cellular stress, including DNA damage, p53 can be activated and stabilized, leading to the transcription of genes involved in cell cycle arrest or apoptosis.

Research indicates that copper complexes, including [Cu(dppey)2]Cl, can activate the p53 pathway, contributing to their anti-proliferative effects. Activation of p53 can lead to cell cycle checkpoints, halting cell progression to allow for DNA repair or inducing apoptosis if the damage is irreparable. This modulation of the p53 pathway is a key aspect of how these compounds exert their selective toxicity towards cancer cells.

Theoretical Modeling of Biomolecular Interactions

Theoretical modeling and computational simulations play an increasingly vital role in understanding the complex biomolecular interactions of chemical compounds like this compound. These methods provide atomic-level insights into binding mechanisms, structural changes, and energetic profiles that are difficult to obtain solely through experimental approaches.

Techniques such as molecular docking are frequently employed to predict the binding modes and affinities of small molecules, including metal complexes, with biomacromolecules like DNA wikipedia.orgereztech.comfishersci.ca. Molecular docking can illustrate how a complex might fit into DNA grooves or intercalate between base pairs, and how different functional groups on the ligand affect these interactions wikipedia.orgereztech.com. Density Functional Theory (DFT) calculations are also used to study the electronic structure and exchange interactions within metal complexes and their interactions with biological targets. These computational approaches can provide a theoretical basis for understanding the observed biological activities, guiding the design of new compounds with improved properties, and interpreting complex experimental phenomena.

For instance, molecular dynamics simulations can track the dynamic behavior of a complex in a biological environment, revealing transient interactions and conformational changes. By integrating computational methods with experimental data, researchers can develop a more comprehensive understanding of how this compound and similar compounds interact at the molecular level within biological systems.

Advanced Materials Science Applications of Cu Dppey Complexes

Design and Fabrication of Functional Materials Incorporating Cu-Dppey

The design and fabrication of functional materials incorporating this compound complexes typically involve the precise synthesis and characterization of these coordination compounds, followed by their integration into larger material architectures. A notable example involves the synthesis of dimeric copper(I) complexes, specifically [Cu2(μ-CN)2(κ2-P,P-dppet)2] (Complex 1) and [Cu2(μ2-SCN)2(κ2-P,P-dppet)2] (Complex 2), where dppet is cis-1,2-bis(diphenylphosphino)ethylene (B1586061). These complexes are synthesized through the reaction of cis-1,2-bis(diphenylphosphino)ethylene with copper(I) cyanide (CuCN) or copper(I) thiocyanate (B1210189) (CuSCN) in a 1:1 molar ratio under refluxing conditions in a dichloromethane-methanol solvent mixture (50:50 V/V). nih.govfishersci.canih.gov

Characterization of these dimeric Cu(I)-dppey complexes employs a range of analytical techniques, including elemental analyses, infrared (IR) spectroscopy, 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy, electronic absorption spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govfishersci.canih.gov The molecular structure of Complex 2, for instance, has been unequivocally confirmed by single crystal X-ray diffraction, revealing a centrosymmetric dimeric structure where two copper centers are bonded to two dppey ligands and two bridging thiocyanate groups in a μ2-manner. nih.govfishersci.ca

Beyond dimeric structures, tetrahedral bischelated copper(I) complexes such as [Cu(dppey)2]Cl have also been successfully synthesized and characterized. indiamart.comwikipedia.orguni.lu The crystal structure of the [Cu(dppey)2]⁺ cation, where dppey is cis-bis(diphenylphosphino)ethene, has been shown to form discrete cations alongside [CuCl2]⁻ anions. indiamart.com These this compound complexes exhibit strong luminescence properties in solution at ambient temperatures, making them attractive candidates for photo-functional materials. nih.govfishersci.ca

Role of this compound in Composite and Hybrid Materials

While direct explicit mentions of "this compound" as a component within traditional composite or hybrid materials in the provided search results are limited, the inherent properties and demonstrated applications of these complexes strongly indicate their potential for integration into such advanced material systems. Copper(I) complexes in general are recognized as attractive photo-functional materials due to their rich photochemical and photophysical properties.

Their luminescence, as observed in the dimeric Cu(I)-dppey complexes, positions them as potential active components in various optoelectronic and sensing applications. nih.govfishersci.ca This includes their prospective use in organic light-emitting diodes (OLEDs), optical sensors, nonlinear optics, and dye-sensitized solar cells. In these applications, the this compound complex would function as a key molecular or supramolecular component embedded within a larger matrix, thereby forming a hybrid or composite material where the complex imparts specific functionalities. The concept of immobilizing phosphine-copper complexes within porous materials for catalytic purposes, as seen with other phosphine (B1218219) ligands, further supports the feasibility of incorporating this compound into composite structures to enhance their performance or introduce new functionalities.

Applications in Energy-Related Materials (e.g., as components in CO2 conversion systems)

This compound complexes have demonstrated significant utility in energy-related materials, particularly as catalysts for carbon dioxide (CO2) conversion. The dimeric copper(I) complexes, [Cu2(μ-CN)2(κ2-P,P-dppet)2] and [Cu2(μ2-SCN)2(κ2-P,P-dppet)2], have been identified as efficient catalysts for the carboxylation of terminal alkynes with CO2 to produce propiolic acids. nih.govfishersci.ca

A key finding is the remarkable efficiency of these this compound catalysts, enabling the reactions to proceed under mild conditions, specifically at atmospheric pressure and ambient temperature (25°C). nih.govfishersci.ca The catalytic performance is notable for its high product yields, ranging from 90% to 97%, achieved with a low catalyst loading of merely 1 mol%. nih.govfishersci.ca

Table 1: Catalytic Performance of Dimeric Cu(I)-Dppey Complexes in CO2 Conversion

| Catalyst | Reaction Type | Substrates | Product | Conditions | Yield (%) | Catalyst Loading (mol%) |

| [Cu2(μ-CN)2(κ2-P,P-dppet)2] (Complex 1) | C-H activation and carboxylation with CO2 | Terminal alkynes, CO2 | Propiolic acids | Atmospheric pressure, 25°C | 90-97 | 1 |

| [Cu2(μ2-SCN)2(κ2-P,P-dppet)2] (Complex 2) | C-H activation and carboxylation with CO2 | Terminal alkynes, CO2 | Propiolic acids | Atmospheric pressure, 25°C | 90-97 | 1 |

The electrochemical properties of these dimeric Cu(I)-dppey complexes have also been investigated through cyclic voltammetry, providing insights into their redox behavior which is crucial for catalytic cycles involving electron transfer. nih.govfishersci.ca The broader context of copper-based catalysts in CO2 reduction is a significant area of research, with copper complexes being capable of reducing CO2 to various valuable products, including carbon monoxide (CO), methane (B114726) (CH4), ethylene (B1197577) (C2H4), and ethanol (B145695) (C2H5OH). fishersci.ca The specific efficacy of this compound complexes in converting CO2 to propiolic acids highlights their specialized role within the spectrum of copper-catalyzed CO2 utilization technologies.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Functionality

Future research on Cu-Dppey will likely focus on developing innovative synthetic methodologies to precisely control its structure and, consequently, its functionality. Current trends in copper phosphine (B1218219) complex synthesis include mechano-chemical procedures and gentle, sustainable approaches, which could be adapted for this compound nih.govnih.govwikipedia.org. Exploring new synthetic routes could lead to the isolation of this compound with varied coordination geometries or with different counterions, which are known to influence the properties of such complexes.

The ability to tune the coordination sphere around the copper(I) center by modifying the DPPeY ligand or introducing additional ligands is crucial for enhancing specific functionalities sigmaaldrich.com. This includes the rational design of ligands to control steric and electronic properties, which are known to significantly impact the catalytic and photophysical behavior of copper(I) complexes. For instance, altering the phosphine ligands can finely tune the specificity of the copper(I) center towards certain substrates in catalytic reactions sigmaaldrich.com.

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

Understanding the intricate mechanisms governing this compound's reactivity and photophysical behavior is paramount for its rational design and optimization. Advanced spectroscopic techniques offer powerful tools for achieving real-time mechanistic insights. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ³¹P NMR, is routinely used for structural confirmation and studying solution-phase equilibria of copper phosphine complexes. UV-Vis spectroscopy can monitor metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical properties of these complexes. Infrared (IR) spectroscopy can provide information on bond vibrations and coordination modes.

Beyond conventional methods, the application of advanced time-resolved techniques such as transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy can reveal ultrafast intersystem crossing and structural distortions occurring in the excited state of copper(I) phosphine diimine complexes. Such studies would be invaluable for elucidating the excited state dynamics and the transient formation of solvent adducts or changes in coordination geometry for this compound, directly impacting its performance in light-emitting applications. X-ray absorption studies can further complement these investigations by providing detailed structural dynamics.

Integration of Computational Approaches for Rational Design

The synergy between experimental and computational approaches is a powerful paradigm for accelerating the development of novel this compound systems. Density Functional Theory (DFT) calculations have proven instrumental in elucidating the electronic structures, transitions, and reaction mechanisms of various copper complexes.

For this compound, computational studies can be integrated to:

Predict Photophysical Properties: DFT and Time-Dependent DFT (TD-DFT) can accurately model and predict emission wavelengths, quantum yields, and excited-state lifetimes, guiding the design of more efficient luminescent materials.

Elucidate Reaction Mechanisms: Computational analysis can provide detailed insights into catalytic pathways, such as electron transfer reactions and CO2 addition mechanisms, helping to understand the role of the copper center and ligand environment sigmaaldrich.com. This can reveal kinetically favorable pathways and the influence of additives.

Optimize Ligand Design: By simulating the effects of structural modifications to the DPPeY ligand or the introduction of auxiliary ligands, computational chemistry can guide the synthesis of derivatives with tailored catalytic activity, stability, and selectivity.

Exploration of Multifunctional this compound Systems

The inherent versatility of copper(I) complexes with phosphine ligands opens doors for exploring multifunctional this compound systems. Beyond its established catalytic activity, copper phosphine complexes have demonstrated promising properties in various fields:

Luminescence and Light-Emitting Devices: Many copper(I) phosphine complexes exhibit intense luminescence, making them attractive for applications in light-emitting electrochemical cells (LECs) and dye-sensitized solar cells (DSSCs) nih.gov. This compound's photophysical properties could be further explored for these energy-related applications.

Biological Applications: Copper complexes are increasingly investigated as anticancer agents and for their antimicrobial properties. Future research could explore the biological activity of this compound and its derivatives, focusing on structure-activity relationships and potential therapeutic applications.

Sensing and Photoinitiation: Copper phosphine complexes have shown potential as luminescence sensors for various analytes, including metal ions. They are also being explored as visible light photoinitiators for polymerization reactions.

Catalysis with Added Functionality: Developing this compound systems that combine catalytic activity with other functionalities, such as sensing or photoredox capabilities, could lead to novel smart materials and processes. For instance, designing this compound catalysts that are also luminescent could enable real-time monitoring of catalytic reactions via fluorescence changes.

Potential in Sustainable Chemical Technologies

The increasing demand for sustainable chemical processes places this compound in a favorable position for future development. Copper's abundance and lower cost compared to noble metals like ruthenium or iridium make it an attractive alternative for various applications.

Future research will focus on leveraging this compound's properties for:

Green Catalysis: this compound's catalytic activity can be harnessed in environmentally benign processes, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can be performed in water. Efforts will also focus on developing robust and recyclable heterogeneous this compound catalysts to minimize metal leaching and facilitate catalyst recovery, contributing to more sustainable chemical manufacturing.

Renewable Energy: Its potential in DSSCs and LECs aligns with the global push for clean energy technologies. Further research can optimize this compound's performance in these devices, contributing to more cost-efficient and environmentally friendly lighting and energy conversion solutions.

Environmental Remediation: Copper complexes have shown utility in environmental applications, such as extracting heavy metals from contaminated water. Investigating this compound's role in such remediation efforts could open new avenues for its application in sustainable technologies.

The future of this compound research is bright, promising advancements in synthetic methodology, deeper mechanistic understanding through advanced spectroscopy and computation, the development of multifunctional materials, and significant contributions to sustainable chemical technologies.

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Cu-Dppey, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of parameters (e.g., solvent polarity, temperature, and ligand-to-metal ratio). Techniques like UV-Vis spectroscopy and cyclic voltammetry can monitor reaction progress, while HPLC or elemental analysis quantifies purity . For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and validate via X-ray crystallography for structural confirmation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s electronic and geometric structure?

- Methodological Answer : Combine UV-Vis (to assess d-d transitions), EPR (to study Cu(II) electronic environments), and X-ray absorption spectroscopy (EXAFS/XANES) for local coordination details. Pair with DFT calculations to correlate experimental data with theoretical models. Crystal structure refinement should adhere to CIF validation protocols to avoid overinterpretation .

Q. How does this compound’s reactivity compare to analogous transition metal complexes in catalytic applications?

- Methodological Answer : Use kinetic studies (e.g., stopped-flow spectroscopy) under standardized conditions to compare turnover frequencies. Control variables like substrate scope, solvent effects, and catalyst loading. Cross-reference with databases like CSD or ICSD to identify structural trends influencing reactivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s stability under aerobic vs. anaerobic conditions?

- Methodological Answer : Conduct in-situ Raman or IR spectroscopy to track ligand dissociation or oxidation intermediates. Use isotopic labeling (e.g., ) to trace oxygen incorporation pathways. Replicate conflicting studies while controlling for trace impurities (e.g., via ICP-MS) and statistically analyze data variance .

Q. How can computational models resolve discrepancies between predicted and observed redox potentials for this compound?

- Methodological Answer : Perform high-level DFT calculations (e.g., CAM-B3LYP with solvation models) to simulate redox behavior. Validate against experimental cyclic voltammetry data, adjusting for reference electrode calibration and junction potentials. Publish full computational parameters (basis sets, convergence criteria) to enable reproducibility .

Q. What strategies address the limited aqueous solubility of this compound in biomedical applications without altering its core structure?

- Methodological Answer : Explore co-solvent systems (e.g., PEG-water mixtures) or encapsulation in nanocarriers (liposomes, dendrimers). Characterize stability via DLS and TEM, and assess bioactivity through in vitro cytotoxicity assays. Compare with structurally modified analogs to isolate solubility-effects from intrinsic activity .

Q. Why do catalytic efficiency studies of this compound in CO reduction show divergent selectivity profiles across research groups?

- Methodological Answer : Systematically evaluate electrode materials, electrolyte composition (e.g., ionic strength), and product detection methods (GC vs. NMR). Collaborate across labs to perform round-robin tests with shared reagents. Apply multivariate analysis to identify hidden variables (e.g., trace metal contaminants) .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Reanalyze raw data from public repositories (e.g., Zenodo) when available, and apply sensitivity analysis to identify critical experimental parameters .

- Interdisciplinary Validation : Integrate findings from spectroscopy, kinetics, and computational modeling to construct a cohesive mechanistic narrative. Publish negative results to mitigate publication bias .

- Ethical Replication : Adhere to FAIR data principles by sharing crystallographic data (CCDC), computational input files, and raw spectra in supplemental materials. Cite prior work comprehensively to contextualize contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。